1-Methylimidazole-d3-1

Mass Spectrometry Internal Standard Quantitative Bioanalysis

1-Methylimidazole-D3 (ring-D3), CAS 4166-68-1, is a stable isotope-labeled analog of 1-methylimidazole in which three hydrogen atoms on the imidazole ring are replaced by deuterium, resulting in a molecular weight of 85.12 g/mol. This deuterated heterocyclic base retains identical chemical and physical properties to its non-deuterated counterpart (MW 82.10 g/mol) while providing a distinct +3 Da mass shift, making it ideally suited for use as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula C4H6N2
Molecular Weight 85.12 g/mol
CAS No. 4166-68-1
Cat. No. B1456928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylimidazole-d3-1
CAS4166-68-1
Molecular FormulaC4H6N2
Molecular Weight85.12 g/mol
Structural Identifiers
SMILESCN1C=CN=C1
InChIInChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i2D,3D,4D
InChIKeyMCTWTZJPVLRJOU-NRUYWUNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Methylimidazole-D3 (ring-D3) CAS 4166-68-1: Deuterated Internal Standard for LC-MS, GC-MS, and NMR Quantitative Analysis


1-Methylimidazole-D3 (ring-D3), CAS 4166-68-1, is a stable isotope-labeled analog of 1-methylimidazole in which three hydrogen atoms on the imidazole ring are replaced by deuterium, resulting in a molecular weight of 85.12 g/mol . This deuterated heterocyclic base retains identical chemical and physical properties to its non-deuterated counterpart (MW 82.10 g/mol) while providing a distinct +3 Da mass shift, making it ideally suited for use as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1]. The compound is commercially available with isotopic enrichment ≥98 atom % D and chemical purity ≥98% .

Why Non-Deuterated 1-Methylimidazole or Alternative Deuterated Analogs Cannot Substitute for 1-Methylimidazole-D3 (ring-D3) CAS 4166-68-1 in Quantitative Analytical Workflows


Generic substitution of 1-methylimidazole-D3 (ring-D3) with non-deuterated 1-methylimidazole or other deuterated analogs such as 1-methylimidazole-d6 introduces critical analytical errors in quantitative MS and NMR applications. Non-deuterated 1-methylimidazole cannot serve as an internal standard because it co-elutes with and is indistinguishable from the target analyte, failing to correct for matrix effects, ionization variability, or sample loss [1]. Conversely, 1-methylimidazole-d6, while deuterated, exhibits a +6 Da mass shift and fully deuterated structure that can alter chromatographic retention times and extraction recoveries relative to the analyte, compromising quantitative accuracy . 1-Methylimidazole-D3 (ring-D3), with its ring-specific +3 Da shift and retention of methyl protons, more closely mimics the native analyte's physicochemical behavior while providing unambiguous MS differentiation.

Quantitative Differentiation Evidence for 1-Methylimidazole-D3 (ring-D3) CAS 4166-68-1 Relative to Non-Deuterated and Alternative Deuterated Analogs


Mass Spectrometric Differentiation: +3 Da Shift Enables Unambiguous Analyte Discrimination vs. Non-Deuterated 1-Methylimidazole

1-Methylimidazole-D3 (ring-D3) exhibits a +3 Da mass shift relative to non-deuterated 1-methylimidazole (MW 82.10 g/mol vs. 85.12 g/mol), allowing clear baseline separation in MS spectra without interference from the analyte . In contrast, non-deuterated 1-methylimidazole produces an identical m/z signal, rendering it useless as an internal standard. Compared to 1-methylimidazole-d6 (MW 88.14 g/mol, +6 Da shift), the ring-D3 compound provides a more moderate mass offset that minimizes potential deuterium isotope effects on chromatographic retention while maintaining sufficient mass separation for selective ion monitoring .

Mass Spectrometry Internal Standard Quantitative Bioanalysis LC-MS/MS

Isotopic Enrichment Specification: ≥98 atom % D Ensures Reliable Internal Standard Performance

1-Methylimidazole-D3 (ring-D3) is supplied with isotopic enrichment ≥98 atom % D and chemical purity ≥98%, as verified by ¹H NMR, ²H NMR, and GC-MS or LC-MS analysis . This high isotopic purity minimizes the presence of unlabeled 1-methylimidazole (≤2% residual protium), which would otherwise contribute to background signal and reduce quantitative accuracy. In comparison, the synthesis of 1-methylimidazole-D3 via H/D exchange achieves site-specific deuteration ratios of 94.0%, 98.0%, and 99.0% at the three ring positions, confirming effective labeling .

Isotopic Purity Internal Standard Method Validation LC-MS

NMR Spectral Simplification: Ring-Specific Deuteration Reduces ¹H Interference While Preserving Methyl Signal for Structural Analysis

The ring-specific deuteration of 1-methylimidazole-D3 eliminates three aromatic proton signals in ¹H NMR spectra while retaining the methyl proton signal (3H), enabling clearer observation of coupling patterns and reducing spectral crowding . In contrast, non-deuterated 1-methylimidazole produces four distinct proton environments (three ring protons plus methyl group), which can overlap with signals from other analytes in complex mixtures. The fully deuterated 1-methylimidazole-d6 eliminates all proton signals, rendering it unsuitable for ¹H NMR tracking studies .

NMR Spectroscopy Deuterium NMR Structural Elucidation Kinetic Isotope Effect

Chromatographic Co-Elution Behavior: Matched Retention Time with Native Analyte Minimizes Matrix Effect Variability

Deuterated internal standards such as 1-methylimidazole-D3 (ring-D3) are designed to co-elute exactly with the native analyte, thereby experiencing identical matrix-induced ion suppression or enhancement effects [1]. This co-elution is critical for accurate quantification; structurally related but non-isotopic internal standards often exhibit different retention times and extraction recoveries, leading to biased results. While fully deuterated analogs (e.g., 1-methylimidazole-d6) generally also co-elute, the larger mass difference (+6 Da) can, in some reversed-phase LC systems, produce a slight retention time shift due to deuterium isotope effects on hydrophobicity [2].

LC-MS Matrix Effects Internal Standard Ion Suppression

Kinetic Isotope Effect Studies: Site-Specific Ring Deuteration Enables Mechanistic Investigation of Imidazole C-H Bond Cleavage

The site-specific deuteration of 1-methylimidazole-D3 at the imidazole ring positions (2,4,5-trideuterio) allows researchers to measure primary kinetic isotope effects (KIEs) for reactions involving C-H bond cleavage at the ring, such as electrophilic aromatic substitution or metallation . In comparison, non-deuterated 1-methylimidazole provides no isotopic probe, while fully deuterated 1-methylimidazole-d6 labels both ring and methyl positions, confounding interpretation of which bonds are rate-limiting. Synthesis of 1-methylimidazole-D3 (ring-D3) via microwave-assisted H/D exchange in D₂O achieves isolated yields of 88.0% with site-specific deuteration ratios of 94.0%, 98.0%, and 99.0% .

Kinetic Isotope Effect Reaction Mechanism Deuterium Labeling Catalysis

Optimal Application Scenarios for Procuring 1-Methylimidazole-D3 (ring-D3) CAS 4166-68-1 Based on Quantitative Evidence


LC-MS/MS Quantification of 1-Methylimidazole in Biological Matrices (Plasma, Urine, Tissue)

1-Methylimidazole-D3 (ring-D3) serves as the optimal internal standard for quantifying 1-methylimidazole in complex biological samples due to its +3 Da mass shift and matched chromatographic behavior . The compound's high isotopic enrichment (≥98 atom % D) ensures minimal background interference, enabling accurate quantification at sub-ng/mL levels required for pharmacokinetic studies of methimazole and related imidazole-containing drugs .

Method Development and Validation for Environmental Monitoring of Imidazole Derivatives

In environmental analytical chemistry, 1-methylimidazole-D3 (ring-D3) is used to establish calibration curves and perform matrix-matched recovery checks for the detection of 1-methylimidazole in water and soil samples by GC-MS or LC-MS/MS . The compound's chemical stability and non-hygroscopic nature (stable at room temperature for >3 years) make it suitable for long-term reference standard programs .

Mechanistic Studies of C-H Activation and Catalytic Cycles in Imidazole-Based Ionic Liquids

The site-specific ring deuteration of 1-methylimidazole-D3 enables kinetic isotope effect measurements to identify the rate-determining step in catalytic reactions involving imidazolium ionic liquids or N-heterocyclic carbene precursors . The retained methyl protons allow simultaneous ¹H NMR monitoring of reaction progress while the deuterated ring positions provide a KIE probe, a unique advantage not offered by fully deuterated or non-deuterated analogs .

Metabolic Tracing of Imidazole-Containing Pharmaceuticals and Agrochemicals

1-Methylimidazole-D3 (ring-D3) functions as a stable isotope tracer for studying the absorption, distribution, metabolism, and excretion (ADME) of imidazole-based compounds . The ring-specific labeling allows researchers to distinguish metabolic transformations occurring on the imidazole ring from those involving the methyl group, a level of mechanistic resolution that fully deuterated 1-methylimidazole-d6 cannot provide due to complete deuteration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylimidazole-d3-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.